molecular formula C20H25NO3S B5253990 N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE

N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE

Cat. No.: B5253990
M. Wt: 359.5 g/mol
InChI Key: KKILNRCCFWBROI-UHFFFAOYSA-N
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Description

N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyl, phenylmethanesulfonyl, and propanamide groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-benzyl-3-benzylsulfonyl-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-17(2)21(15-18-9-5-3-6-10-18)20(22)13-14-25(23,24)16-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKILNRCCFWBROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylamine: Benzylamine is synthesized through the reduction of benzyl cyanide.

    Sulfonylation: The benzylamine is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Amidation: The final step involves the reaction of the sulfonamide intermediate with isopropylamine and propanoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-BENZYL-3-PHENYLMETHANESULFONYL-N-(PROPAN-2-YL)PROPANAMIDE can be compared with other similar compounds to highlight its uniqueness:

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